醋酸钡

描述

Barium acetate is a chemical compound that can be used as a precursor in the synthesis of various barium-containing materials. It is involved in the formation of barium hexaferrite through a co-precipitation method, which is a magnetic material with potential applications in data storage and electronic devices . Barium acetate also reacts with propionic acid to form a novel barium acetato-propionate complex, which has applications in the deposition of superconducting thin films . Additionally, barium acetate is used in the synthesis of nanostructured barium titanate, a material with significant applications in electronics due to its dielectric properties10.

Synthesis Analysis

The synthesis of barium hexaferrite using barium acetate as a precursor involves a chemical co-precipitation method, where the acetate-nitrate precursors are thermally treated to form the desired hexaferrite at a relatively low temperature of 710°C . In the case of barium acetato-propionate, barium acetate reacts with propionic acid to form a complex that can be used as an oxide precursor for thin films . For the production of nanostructured barium titanate, barium acetate is one of the Ba-precursors used in a combustion synthesis process, which results in a material with high porosity and nanosize nature10.

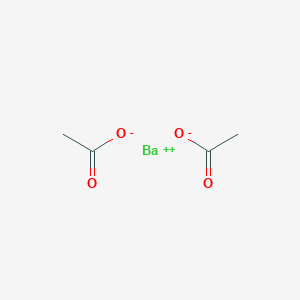

Molecular Structure Analysis

The molecular structure of barium acetate has been determined through X-ray diffraction methods. It crystallizes in a tetragonal system and consists of a three-dimensional network of interconnected Ba4(CH3COO)8 units . The barium acetato-propionate complex is a three-dimensional channel-type polymer . In the case of barium hexaferrite, the SEM investigations revealed that the mean particle size increases with increasing calcination temperature .

Chemical Reactions Analysis

Barium acetate is involved in various chemical reactions, including its reaction with propionic acid to form a barium acetato-propionate complex . It also reacts in the combustion synthesis of barium titanate, where different Ba-precursors are used to control the product characteristics and microstructure10. Furthermore, the addition of barium to a Ni/Al2O3 catalyst in the steam reforming of acetic acid has been shown to enhance catalytic activity and resistance to coking .

Physical and Chemical Properties Analysis

The physical and chemical properties of barium acetate and its derivatives are influenced by the synthesis method and the resulting molecular structure. For instance, the formation of barium hexaferrite occurs at a relatively low temperature, which is affected by the Fe3+/Ba2+ molar ratio, and the particle size can be controlled by the calcination temperature . The addition of barium to catalysts can alter the physicochemical properties, such as decreasing the specific surface area and increasing resistance to sintering . The crystal structure of barium acetate itself is characterized by a tetragonal system with a tridimensional network, which is distinct from other hydrates of barium acetate that exhibit different degrees of hydration and structural behavior .

科学研究应用

1. Application in Perovskite Solar Cells

- Summary of Application: Barium Acetate (BaAc2) is used as an additive in the manufacture of high-performance perovskite solar cells (PSCs). It helps control the crystallization process, producing high-quality perovskite films .

- Methods of Application: The BaAc2 is added to the MAPbI3 precursor during the fabrication of the PSCs. It interacts with the perovskite precursor, controlling the crystallization and producing high-quality perovskite films .

- Results or Outcomes: The use of BaAc2 leads to a significant increase in open circuit voltage (Voc), resulting in an efficiency of up to 19.82% with a high Voc of 1.13 V. The device with BaAc2 additive maintained over 90% of its original power conversion efficiency (PCE) after thermal aging at 90 °C for 400 hours .

2. Application in Environmental Health Research

- Summary of Application: Barium, including Barium Acetate, is studied for its potential health effects, especially among those chronically exposed to low to moderate doses .

- Methods of Application: Research in this field often involves monitoring barium concentration in urine samples of exposed mice to establish potential health consequences in humans .

- Results or Outcomes: The health effects of barium exposure, primarily based on animal studies, are reported to include kidney diseases, neurological, cardiovascular, mental, and metabolic disorders .

3. Application in Textile Industry

- Summary of Application: Barium Acetate is used as a mordant in the textile industry .

- Methods of Application: It is applied to textiles to help dyes adhere better to the fabric .

- Results or Outcomes: The use of Barium Acetate as a mordant results in more vibrant and long-lasting colors on the fabric .

4. Application in Fatty Acid Profiling

- Summary of Application: Barium Acetate has acted as a cationization agent for sensitive multiple reaction monitoring of plasma free fatty acid profiling in a fish oil human intervention .

- Methods of Application: The process involves using Barium Acetate in the process of titrating sulfates of quinine and quinidine in nonaqueous conditions .

- Results or Outcomes: The use of Barium Acetate in this context allows for a more sensitive and accurate profiling of plasma free fatty acids .

5. Application in Glycosaminoglycans Separation

- Summary of Application: Electrophoresis in the presence of Barium Acetate has been used to analytically and preparatively separate glycosaminoglycans .

- Methods of Application: The process involves conducting electrophoresis in the presence of Barium Acetate .

- Results or Outcomes: The use of Barium Acetate in this context allows for the effective separation of glycosaminoglycans .

6. Application in Paint and Varnish Driers

- Summary of Application: Barium Acetate finds its application as a chemical reagent, and in paint and varnish driers .

- Methods of Application: It is used in the formulation of paints and varnishes .

- Results or Outcomes: The use of Barium Acetate in this context contributes to the drying process of paints and varnishes .

7. Application in Health Impact Studies

- Summary of Application: Barium Acetate is used in studies to understand the health impacts of barium from natural and anthropogenic exposure .

- Methods of Application: The process involves monitoring barium concentration in urine samples of exposed mice to establish potential health consequences in humans .

- Results or Outcomes: The health effects of barium exposure, primarily based on animal studies, are reported to include kidney diseases, neurological, cardiovascular, mental, and metabolic disorders .

8. Application in Industrial Productions

- Summary of Application: Barium salts, including Barium Acetate, are used in many industrial applications such as plastics, ceramics, adhesives, and in drilling fluids for oils .

- Methods of Application: It is used in the formulation of various industrial products .

- Results or Outcomes: The use of Barium Acetate in this context contributes to the production process of various industrial products .

9. Application in High Performance Perovskite Solar Cells

- Summary of Application: Barium Acetate is employed as an additive in MAPbI3 for high performance perovskite solar cells (PSCs) .

- Methods of Application: The BaAc2 can control the crystallization and thus produce high-quality perovskite films .

- Results or Outcomes: The use of BaAc2 leads to a significant increase in open circuit voltage (Voc), resulting in an efficiency of up to 19.82% with a high Voc of 1.13 V .

安全和危害

未来方向

属性

IUPAC Name |

barium(2+);diacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H4O2.Ba/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITHZDDVSAWDQPZ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BaO4, Ba(C2H3O2)2 | |

| Record name | BARIUM ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1073 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | barium acetate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Barium_acetate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7020130 | |

| Record name | Barium acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, White solid; [Hawley] White crystals, soluble in water; [MSDSonline], WHITE CRYSTALS OR POWDER. | |

| Record name | Acetic acid, barium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Barium acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7969 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BARIUM ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1073 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/100ml at 20 °C: 59 | |

| Record name | BARIUM ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1073 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.47 g/cm³ | |

| Record name | BARIUM ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1073 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Product Name |

Barium acetate | |

CAS RN |

543-80-6 | |

| Record name | Barium acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000543806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, barium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Barium acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Barium di(acetate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.045 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BARIUM ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FBA31YJ60R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BARIUM ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1073 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

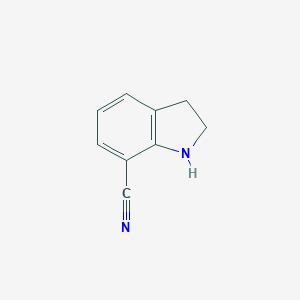

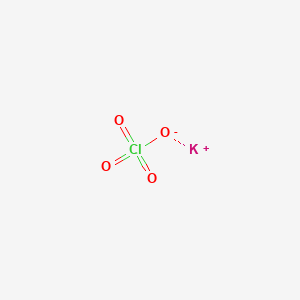

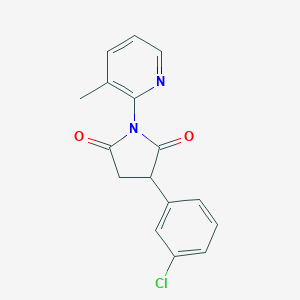

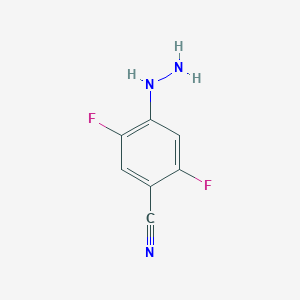

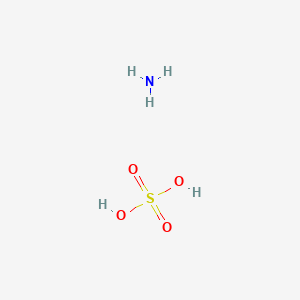

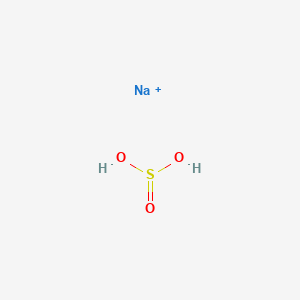

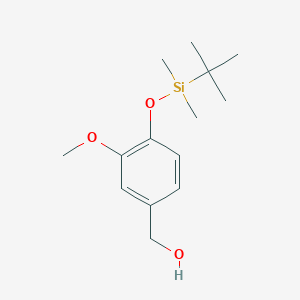

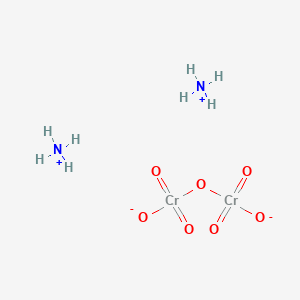

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。